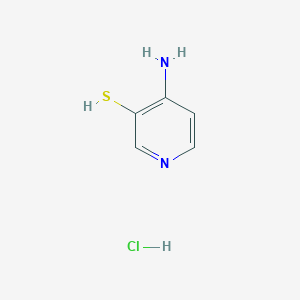

4-Aminopyridine-3-thiol hydrochloride

Description

BenchChem offers high-quality 4-Aminopyridine-3-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyridine-3-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Aminopyridine-3-thiol Hydrochloride

This guide provides an in-depth technical analysis of 4-Aminopyridine-3-thiol hydrochloride , a critical heterocyclic scaffold used in the synthesis of fused sulfur-nitrogen systems for drug discovery.

CAS: 173069-45-9 (HCl salt) | Free Base CAS: 52334-54-0 Synonyms: 3-Mercapto-4-aminopyridine hydrochloride; 4-Amino-3-pyridinethiol HCl[1]

Executive Summary

4-Aminopyridine-3-thiol hydrochloride is a bifunctional pyridine derivative characterized by an ortho-aminothiol motif.[1] This structural arrangement makes it an indispensable precursor for synthesizing thiazolo[5,4-c]pyridines , a scaffold increasingly prominent in kinase inhibitor development (e.g., c-KIT, PI3K) and bioisosteric replacements for purines. Unlike its isomer 3-aminopyridine-4-thiol, this compound provides specific access to the [5,4-c] fusion geometry, offering unique vectors for structure-activity relationship (SAR) exploration.

Chemical Identity & Structural Analysis[1]

The compound exists as a hydrochloride salt to prevent oxidative degradation of the thiol group and to enhance solubility.

| Property | Specification |

| Molecular Formula | C₅H₆N₂S[1] · HCl |

| Molecular Weight | 162.64 g/mol |

| Appearance | Pale yellow to off-white hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| pKa (Calculated) | ~3.5 (Pyridine N), ~6.5 (Thiol SH), ~9.1 (Amino NH₂ - conjugate acid) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Tautomeric Considerations

While the free base can theoretically exist in a thione tautomer (pyridine-4(1H)-thione imine form), the aromaticity of the pyridine ring strongly favors the aminothiol tautomer in the ground state. However, under basic reaction conditions, the thiolate anion is the active nucleophile.

Synthetic Utility & Reactivity Profile[1][2]

The core value of 4-aminopyridine-3-thiol lies in its "double nucleophile" character.[1] The nitrogen (amino) and sulfur (thiol) atoms are positioned on adjacent carbons (C3 and C4), enabling rapid cyclization with electrophiles to form 5-membered rings fused to the pyridine core.

Primary Reaction: Cyclization to Thiazolo[5,4-c]pyridine

The most common application is the condensation with carboxylic acids, aldehydes, or activated esters to yield the thiazolo[5,4-c]pyridine ring system.

-

Mechanism: Initial thioester/thioamide formation followed by intramolecular nucleophilic attack of the amine on the carbonyl carbon (or vice-versa depending on pH).

-

Regioselectivity: The reaction is highly specific for the [5,4-c] isomer.

Reaction with Carbon Disulfide (CS₂)

Reaction with CS₂ (or thiophosgene substitutes like thiocarbonyldiimidazole) yields thiazolo[5,4-c]pyridine-2-thiol (also known as the 2-thione tautomer).[1] This intermediate allows for further functionalization at the C2 position via S-alkylation or nucleophilic displacement.[1]

Oxidation Sensitivity

The free thiol is susceptible to oxidation by air to form the disulfide dimer bis(4-aminopyridin-3-yl)disulfide .[1]

-

Handling Implication: All reactions involving the free base generation should be conducted under an inert atmosphere (N₂ or Ar).[1] The HCl salt is relatively stable but should be stored desiccated.

Experimental Protocols

Protocol A: Handling and Free Base Generation

Note: The commercial supply is typically the HCl salt.[1] Many cyclizations require the free base or buffered conditions.

-

Dissolution: Dissolve 1.0 eq of 4-aminopyridine-3-thiol HCl in degassed Methanol (MeOH).

-

Neutralization: Add 1.05 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C under Argon.

-

Usage: Use the solution immediately for the subsequent coupling step.[1] Do not isolate the free base as a solid unless necessary, as it accelerates oxidative dimerization.

Protocol B: Synthesis of 2-Substituted Thiazolo[5,4-c]pyridine

Target: Cyclization with a carboxylic acid derivative (R-COOH).[1]

-

Activation: In a separate flask, activate the carboxylic acid (1.1 eq) using HATU (1.1 eq) and DIPEA (2.5 eq) in DMF. Stir for 15 min at RT.

-

Addition: Add the neutralized solution of 4-aminopyridine-3-thiol (from Protocol A) to the activated acid mixture.

-

Cyclization:

-

Method 1 (Thermal): Heat the mixture to 80–100°C for 4–12 hours.

-

Method 2 (Acid Catalyzed): If using an aldehyde instead of acid, reflux in Ethanol with a catalytic amount of acetic acid or p-TsOH.

-

-

Work-up: Dilute with EtOAc, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways dependent on the specific aminothiol isomer, highlighting why 4-aminopyridine-3-thiol is the specific key to the [5,4-c] scaffold.

Caption: Reaction pathway showing the specific conversion of 4-aminopyridine-3-thiol to the thiazolo[5,4-c]pyridine scaffold, contrasting it with the oxidative dimerization risk and the isomeric [4,5-c] pathway.

Applications in Drug Discovery[3]

Kinase Inhibition

The thiazolo[5,4-c]pyridine scaffold serves as a bioisostere for the purine core found in ATP.

-

Mechanism: The pyridine nitrogen (N6) and the thiazole nitrogen (N1) can form hydrogen bond acceptor/donor motifs with the hinge region of kinases.

-

Targets: Documented activity against c-KIT (gastrointestinal stromal tumors), PI3K (various cancers), and EGFR .

Bioisosterism

This scaffold is frequently used to replace:

-

Benzothiazoles: To improve water solubility (due to the pyridine nitrogen).[1]

-

Indoles: To modify metabolic stability and reduce lipophilicity (LogP).[1]

References

-

PubChem. (n.d.).[1] 3-Aminopyridine-4-thiol (Isomer Comparison Data). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2009).[1] A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives.[2] Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020).[1] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of 4-Aminopyridine-3-thiol Hydrochloride

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Aminopyridine-3-thiol Hydrochloride

CAS: 173069-45-9 (HCl salt), 108293-85-2 (Free base)

Formula: C

This guide details the optimized synthesis of 4-aminopyridine-3-thiol hydrochloride, a critical heterocyclic building block used in the development of kinase inhibitors, neuroprotective agents, and fused pyridine scaffolds (e.g., thiazolo[5,4-c]pyridines).

Retrosynthetic Logic

The primary challenge in synthesizing this scaffold is ensuring regioselectivity. Direct nucleophilic substitution on 4-chloropyridine derivatives often yields mixtures or requires harsh conditions. The most robust industrial route leverages the strong ortho-directing effect of the 4-amino group to introduce a sulfur moiety via electrophilic aromatic substitution.

Selected Route: The Thiocyanate Rearrangement Protocol

-

Regioselective Thiocyanation: Reaction of 4-aminopyridine with ammonium thiocyanate and bromine generates 3-thiocyanato-4-aminopyridine (or its cyclized thiazolo-fused equivalent).

-

Alkaline Hydrolysis: The thiocyanate/thiazole intermediate is hydrolyzed under basic conditions to liberate the thiolate.

-

Acidification: Controlled acidification yields the stable hydrochloride salt, preventing oxidation to the disulfide dimer.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine Intermediate

Note: This step introduces the sulfur atom at the C3 position via an oxidative cyclization mechanism.

Reagents:

-

4-Aminopyridine (1.0 eq)[1]

-

Ammonium Thiocyanate (2.2 eq)

-

Bromine (1.0 eq)

-

Glacial Acetic Acid (Solvent)

Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-aminopyridine (10.0 g, 106 mmol) and ammonium thiocyanate (17.8 g, 233 mmol) in glacial acetic acid (150 mL).

-

Cooling: Cool the solution to 10–15 °C using an ice-water bath.

-

Bromination: Add bromine (5.5 mL, 106 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain temperature below 20 °C to prevent over-bromination or tar formation.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. A yellow-orange precipitate (the hydrobromide salt of the intermediate) will form.

-

Workup: Dilute the reaction mixture with water (100 mL) and neutralize with solid sodium carbonate until pH ~8. The solid precipitate (2-aminothiazolo[5,4-c]pyridine) is filtered, washed with cold water, and dried.

Stage 2: Hydrolysis to 4-Aminopyridine-3-thiol Hydrochloride

Note: This step opens the thiazole ring/hydrolyzes the thiocyanate to yield the free thiol.

Reagents:

-

Intermediate from Stage 1[3]

-

Sodium Hydroxide (50% aq. solution)

-

Hydrochloric Acid (conc. 37%)

-

Ethanol (degassed)

Procedure:

-

Hydrolysis: Suspend the intermediate (10.0 g) in a solution of NaOH (20 g) in water (100 mL). Heat the mixture to reflux (100 °C) for 6–8 hours under a nitrogen atmosphere. Critical: Nitrogen sparging is essential to prevent oxidation of the thiolate to the disulfide dimer.

-

Clarification: Cool to room temperature. If any insoluble material remains, filter rapidly through Celite under nitrogen.

-

Acidification: Cool the filtrate to 0 °C. Acidify carefully with concentrated HCl dropwise until pH ~1–2.

-

Crystallization: The product may precipitate directly upon cooling. If not, concentrate the solution under reduced pressure and add cold isopropanol to induce crystallization.

-

Isolation: Filter the white-to-pale-yellow crystals under nitrogen. Wash with cold isopropanol and diethyl ether.

-

Drying: Dry in a vacuum desiccator over P

O

Part 3: Characterization & Quality Control

Spectroscopic Data

| Technique | Parameter | Observed/Expected Values | Interpretation |

| Solvent: DMSO- | Thiol proton (-SH) or HCl exchangeable | ||

| C2-H (Deshielded by ortho-thiol) | |||

| -NH | |||

| C6-H ( | |||

| C5-H ( | |||

| MS (ESI) | Positive Mode | Consistent with C | |

| Melting Point | Capillary | 215–218 °C (dec) | Typical for aminopyridine HCl salts |

| Appearance | Visual | Pale yellow crystalline solid | Oxidizes to yellow/orange disulfide on air exposure |

Impurity Profile

-

Disulfide Dimer (Bis(4-amino-3-pyridyl)disulfide):

-

Cause: Oxidation during hydrolysis or workup.

-

Detection: LC-MS peak at

~251. -

Remedy: Recrystallize from ethanol containing 1% mercaptoethanol or perform reduction with NaBH

.

-

-

Regioisomer (3-Amino-4-thiol):

-

Cause: Incorrect starting material (3-aminopyridine).

-

Detection:

H NMR coupling constants (C2-H would be a doublet/singlet depending on substitution).

-

Part 4: Visualization of Reaction Pathway

Caption: Reaction pathway from 4-aminopyridine to the 3-thiol derivative via the thiazolo-intermediate.

Part 5: Safety & Handling

-

Bromine Hazard: Bromine is highly corrosive and volatile. All additions must be performed in a fume hood with a scrubber.

-

Thiocyanate/Cyanide Risk: Under acidic conditions, thiocyanates can release toxic gases. Ensure the reaction mixture is neutralized before disposal.

-

Thiol Stench: Aminothiophenols have a potent, disagreeable odor. Use bleach (sodium hypochlorite) to quench glassware and waste streams, oxidizing the thiol to the odorless sulfonate.

References

-

Synthesis of Aminopyridine Thiols

- Title: "Reactivity of 4-Aminopyridine with Halogens and Interhalogens"

- Source:Crystal Growth & Design (ACS Public

-

URL:[Link]

-

Thiazolo[5,4-c]pyridine Pathway

- Title: "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine deriv

- Source:Arkivoc

-

URL:[Link]

-

General Thiocyanation Methodology

- Title: "Reaction condensation of amines with ammonium thiocyanate for preparation of phenylthiourea deriv

- Source:ResearchG

-

URL:[Link]

Sources

Technical Whitepaper: 4-Aminopyridine-3-thiol Hydrochloride

Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

4-Aminopyridine-3-thiol hydrochloride (CAS 173069-45-9) represents a critical scaffold in medicinal chemistry, specifically designed as a precursor for fused heterocyclic systems. Unlike its isomers (e.g., 2-amino-3-thiol), this molecule offers a unique electronic environment due to the para-position of the amino group relative to the pyridine nitrogen, coupled with an ortho-thiol functionality. This configuration makes it an indispensable "molecular pincer" for constructing thiazolo[5,4-c]pyridines , a pharmacophore increasingly prevalent in kinase inhibitors (e.g., PI3K, CDK) and neuroactive agents. This guide details its structural properties, validated synthesis protocols, and application logic.

Molecular Architecture & Electronic Properties

The reactivity of 4-aminopyridine-3-thiol is defined by the interplay between the pyridine ring's electron-deficiency and the electron-donating substituents.

1.1 Structural Analysis

-

Core Scaffold: Pyridine ring substituted at C4 (amino) and C3 (thiol).

-

Electronic Push-Pull: The C4-amino group acts as a strong electron donor (+M effect), significantly increasing electron density at the C3 and C5 positions. This makes the C3 position highly nucleophilic, stabilizing the thiol group but also making it susceptible to rapid oxidation.

-

Salt Formation: The hydrochloride salt stabilizes the molecule by protonating the pyridine nitrogen or the amino group (depending on pH), preventing the rapid formation of the disulfide dimer (4,4'-diamino-3,3'-dipyridyl disulfide), which is the thermodynamically favored state of the free base in air.

1.2 Tautomerism and Protonation

Unlike 2- or 4-mercaptopyridines, which exist predominantly as thiones (NH-C=S) due to resonance stabilization with the ring nitrogen, 4-aminopyridine-3-thiol cannot form a neutral thione without disrupting aromaticity or involving a high-energy charge separation.

-

Dominant Form: 3-Thiol (SH) tautomer.

-

Salt State: In the HCl salt form, the pyridine nitrogen is protonated (

for related 4-aminopyridines), forming a pyridinium species. This electrostatic environment further protects the thiol from oxidative coupling.

Figure 1: Tautomeric equilibrium and salt stabilization logic. The 3-position thiol lacks direct conjugation to the ring nitrogen, making the thione form energetically unfavorable.

Synthetic Pathways & Manufacturing[1]

Direct sulfuration of 4-aminopyridine is chemically challenging due to competing nucleophilic sites. The industry-standard route utilizes a halogenated intermediate to ensure regioselectivity.

2.1 Validated Synthesis Protocol

Route: 4-Aminopyridine

Step 1: Regioselective Bromination

-

Reagents: 4-Aminopyridine, N-Bromosuccinimide (NBS).[1]

-

Solvent: Acetonitrile (MeCN).

-

Conditions:

to RT, dark (to prevent radical side reactions). -

Mechanism: Electrophilic aromatic substitution. The amino group directs the bromine ortho to itself (C3).

-

Yield: ~90%.

Step 2: Thiolation (The Herz-Type Reaction)

-

Reagents: 3-Bromo-4-aminopyridine, Thiourea.

-

Solvent: Ethanol (reflux).

-

Intermediate: Formation of the S-(4-aminopyridin-3-yl)isothiouronium bromide salt.

-

Hydrolysis: The isothiouronium salt is hydrolyzed with aqueous NaOH to release the free thiolate, which is then carefully acidified with HCl to crystallize the product.

Step 3: Purification & Salt Formation

-

Critical Control Point: The hydrolysis step must be performed under inert atmosphere (

or -

Isolation: Precipitation with conc. HCl yields the hydrochloride salt as a white to pale yellow solid.

Figure 2: Step-by-step synthetic workflow for high-purity production.

Reactivity Profile: The Cyclization Logic

The primary utility of 4-aminopyridine-3-thiol HCl is its ability to condense with carboxylic acids, aldehydes, or ortho-esters to form thiazolo[5,4-c]pyridines .

3.1 Mechanism of Thiazole Ring Closure

The reaction with a carboxylic acid derivative (R-COOH) proceeds via a condensation-dehydration sequence.

-

Acylation: The more nucleophilic amino group (C4-NH2) attacks the carbonyl carbon of the acid/ester, forming an amide intermediate.

-

Cyclodehydration: The thiol group (C3-SH) attacks the amide carbonyl oxygen (or the resulting imidoyl carbon), followed by loss of water to close the thiazole ring.

Application Example: Reaction with Formic Acid yields the parent thiazolo[5,4-c]pyridine . Reaction with Triethyl Orthoformate is a milder alternative for sensitive substrates.

Figure 3: Cyclization pathway to the thiazolo[5,4-c]pyridine pharmacophore.

Experimental Characterization Data

When verifying the identity of the synthesized material, the following spectroscopic signatures are diagnostic.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | DMSO-d6 | Thiol proton (-SH), often broadened or exchanged. | |

| Ammonium/Amine protons ( | |||

| C2-H and C6-H (deshielded by N and Cl-). | |||

| C5-H (shielded by amino group). | |||

| Mass Spec | ESI+ | m/z 127.03 | Matches free base formula |

| Appearance | Visual | White to pale yellow powder | Darkening indicates oxidation to disulfide. |

Handling Precaution:

-

Storage:

, hygroscopic. Store under Argon. -

Oxidation: If the white solid turns yellow/orange, it has likely oxidized to the disulfide dimer. This can be reversed by treating with dithiothreitol (DTT) or triphenylphosphine (

) in water/methanol.

References

-

ChemicalBook. (2024). 4-Amino-3-bromopyridine Properties and Synthesis. Retrieved from

-

PubChem. (2024). Compound Summary: 3-Aminopyridine-4-thiol (Isomer Comparison). National Library of Medicine. Retrieved from

- Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines and related fused systems. Synthesis, 2008(15), 2337–2346.

-

Chem-Impex. (2024). Product Catalog: 4-Amino-3-bromopyridine. Retrieved from

-

EvitaChem. (2024). 4-Aminopyridine-3-thiol Hydrochloride Product Data. Retrieved from

Sources

Technical Guide: Solubility & Stability of 4-Aminopyridine-3-thiol Hydrochloride

Topic: 4-Aminopyridine-3-thiol hydrochloride solubility and stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

4-Aminopyridine-3-thiol hydrochloride is a specialized heterocyclic building block, primarily utilized in the synthesis of thiazolo[5,4-c]pyridines and related bioactive scaffolds. Its structural motif—an ortho-aminothiol on a pyridine ring—confers unique reactivity but introduces significant stability challenges.

This compound is highly susceptible to oxidative dimerization , forming the corresponding disulfide (3,3'-disulfanediylbis(pyridin-4-amine)). Successful utilization requires strict adherence to anaerobic handling protocols and pH-controlled solubilization strategies.

| Property | Detail |

| Compound Name | 4-Aminopyridine-3-thiol hydrochloride |

| Synonyms | 3-Mercapto-4-aminopyridine HCl; 4-Amino-3-pyridinethiol HCl |

| CAS (Free Base) | 52334-54-0 (Reference) |

| Molecular Weight | ~162.64 g/mol (HCl salt); ~126.18 g/mol (Free base) |

| Core Instability | Rapid oxidation to disulfide dimer in aerobic/neutral conditions. |

Physicochemical Profile & Solubility

The hydrochloride salt form significantly alters the solubility profile compared to the free base, enhancing aqueous solubility but requiring careful pH management to prevent precipitation or degradation.

Solubility Data

| Solvent | Solubility Rating | Guidelines |

| Water (Degassed) | High (>50 mg/mL) | The HCl salt dissociates readily. However, neutral pH promotes thiolate formation and subsequent oxidation. Maintain pH < 5. |

| DMSO | High (>100 mg/mL) | Preferred solvent for stock solutions. Must be anhydrous and degassed. |

| Ethanol/Methanol | Moderate | Soluble, but protic solvents can facilitate proton transfer and oxidation if not acidified. |

| Acetonitrile | Low | Poor solubility for the salt form; useful as an anti-solvent for precipitation. |

The "Solubility-Stability" Paradox

While the HCl salt is water-soluble, dissolving it in non-degassed water triggers a rapid degradation cascade. The dissolved oxygen attacks the thiol group (pKa ~8.5), which exists in equilibrium with the thiolate anion.

-

Recommendation: Always prepare aqueous buffers with 1-5 mM EDTA to chelate trace metals (which catalyze oxidation) and degas thoroughly.

Stability & Degradation Mechanisms

The primary failure mode for this reagent is oxidative dimerization . Unlike simple alkyl thiols, the aminopyridine scaffold can facilitate electron transfer, accelerating disulfide formation.

Mechanism: Oxidative Dimerization

The degradation follows a second-order rate law dependent on both [Thiol] and [O₂]. The presence of the ortho-amino group can also lead to intramolecular cyclization if electrophilic impurities (like aldehydes) are present.

Figure 1: The dominant degradation pathway from active thiol monomer to inactive disulfide dimer. Green dashed line indicates reversibility via reducing agents.

Stability Factors[1]

-

pH Sensitivity: At pH > 7, the thiol deprotonates (S⁻), becoming a potent nucleophile and reducing agent, rapidly reacting with oxygen.

-

Light Sensitivity: UV light can homolytically cleave the S-H bond, generating thiyl radicals that dimerize.

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.

Handling & Storage Protocols

To ensure experimental reproducibility, treat 4-aminopyridine-3-thiol hydrochloride as an air-sensitive reagent.

Protocol A: Storage of Solid Material

-

Container: Amber glass vial with a septum seal or Parafilm.

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: -20°C (Desiccated).

-

Shelf Life: 6 months if strictly anaerobic; <1 week if exposed to air.

Protocol B: Preparation of Stock Solution (Self-Validating)

This protocol includes a validation step to ensure the thiol is active before use in synthesis.

Materials:

-

Anhydrous DMSO (Sure/Seal™ or equivalent).

-

Argon gas line.

-

Ellman’s Reagent (DTNB) for validation.

Steps:

-

Degas Solvent: Sparge DMSO with Argon for 15 minutes prior to use.

-

Weighing: Weigh the solid quickly. If possible, weigh inside a glovebox. If on a benchtop, flush the vial with Argon immediately after opening.

-

Dissolution: Add the solid to the degassed DMSO. Vortex until clear.

-

Visual Check: The solution should be clear and colorless/pale yellow. Turbidity suggests disulfide formation (which is often less soluble).

-

-

Validation (Ellman's Test):

-

Take a 10 µL aliquot of the stock.

-

Dilute into 990 µL of phosphate buffer (pH 8.0) containing DTNB.

-

Result: Immediate yellow color (TNB anion release) confirms free thiol presence. No color change indicates complete oxidation.

-

Figure 2: Operational workflow for preparing stock solutions to minimize oxidative degradation.

Experimental Applications & Causality

Why does this specific stability profile matter?

Synthesis of Thiazolo[5,4-c]pyridines

The 4-amino-3-thiol motif is the precursor for closing the thiazole ring.

-

Causality: If the thiol oxidizes to the disulfide before reacting with the carboxylic acid/aldehyde partner, the cyclization cannot occur. The disulfide is an inert dead-end in this reaction pathway unless a reducing agent (e.g., TCEP) is added to the reaction mixture to regenerate the monomer in situ.

-

Reference Grounding: Synthetic routes often employ "one-pot" methods generating the thiol in situ to avoid isolation of this unstable intermediate [1][2].

Chelation Chemistry

The ortho-aminothiol motif is a potent bidentate ligand (N,S donor).

-

Causality: Oxidation destroys the chelating "bite angle." Stability data confirms that metal complexation can actually stabilize the thiol against oxidation, but only if the complex forms faster than the disulfide.

References

-

ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives. (Highlights the strategy of avoiding thiol isolation due to oxidation risks). [Link]

-

National Institutes of Health (PubChem). 3-Mercaptopyridine Compound Summary. (Provides general physicochemical properties for the pyridine-thiol class). [Link]

Chemo-Functional Dynamics of 4-Aminopyridine-3-thiol Hydrochloride: A Scaffold-Centric Technical Guide

Topic: Chemo-Functional Dynamics of 4-Aminopyridine-3-thiol Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Biologists, and Pharmacologists

Executive Summary

4-Aminopyridine-3-thiol hydrochloride (CAS: 13535-02-9) acts as a high-value "lynchpin" intermediate in medicinal chemistry. Unlike its parent compound, 4-aminopyridine (Fampridine)—which functions primarily as a potassium channel blocker—the 3-thiol derivative is predominantly utilized as a bidentate nucleophilic scaffold . Its mechanism of action is defined by its chemical reactivity: it serves as the obligate precursor for the synthesis of imidazo[4,5-c]pyridines (3-deazapurine isosteres) and thiazolo[4,5-c]pyridines .

This guide details the compound's dual-nucleophilic mechanism, its transition into bioactive pharmacophores, and the critical handling protocols required to prevent oxidative dimerization.

Part 1: The Chemical Mechanism of Action (Scaffold Reactivity)

The primary "action" of 4-aminopyridine-3-thiol is its role as a heterocyclization engine . The molecule possesses two nucleophilic centers in close proximity: the exocyclic amine at C4 and the thiol at C3. This structural arrangement facilitates rapid condensation with electrophiles to form fused bicyclic systems.

The Cyclocondensation Pathway

The most critical mechanism involves the reaction with carboxylic acids or orthoesters to generate the imidazo[4,5-c]pyridine core. This core is isosteric with purine (specifically adenine), making the resulting derivatives potent antimetabolites or kinase inhibitors.

Mechanism Steps:

-

Acylation: The more nucleophilic C4-amino group attacks the electrophilic carbonyl of the reagent (e.g., formic acid or an acid chloride).

-

Thiol Attack/Dehydration: The C3-thiol (or thione tautomer) participates in a cyclodehydration step, closing the imidazole ring.

-

Desulfurization (Optional): In many syntheses, the sulfur is removed (using Raney Nickel) or substituted to yield the final 3-deazapurine analog.

Visualization: The Cyclization Workflow

The following diagram illustrates the transformation of the thiol scaffold into the bioactive imidazo[4,5-c]pyridine core.

Figure 1: Sequential cyclocondensation mechanism converting the aminothiol scaffold into the pharmacologically active imidazopyridine core.

Part 2: Biological Implications & Pharmacological Potential[1]

While the thiol is a precursor, the derived mechanisms and potential direct activities are relevant to drug design.

Potassium Channel Modulation (Homology to 4-AP)

The parent compound, 4-aminopyridine (4-AP), is a non-selective voltage-gated potassium (Kv) channel blocker used in Multiple Sclerosis therapy.[1][2]

-

Mechanism: 4-AP enters the pore of the Kv channel in its open state, obstructing K+ efflux and prolonging the action potential.

-

Thiol Effect: The introduction of the 3-thiol group alters the pKa and lipophilicity. While 4-aminopyridine-3-thiol retains the essential 4-amino-pyridine pharmacophore, its potency as a direct blocker is generally lower than 4-AP due to steric hindrance and potential oxidation. However, it serves as a template for developing redox-sensitive channel modulators .

Purine Antagonism (3-Deazapurines)

Derivatives synthesized from this thiol (imidazo[4,5-c]pyridines) act as 3-deazapurines .

-

Target: These mimics compete with adenosine or guanosine in enzymatic pathways.

-

Application: Inhibition of S-adenosylhomocysteine hydrolase (antiviral activity) and interference with DNA synthesis (antineoplastic activity).

Part 3: Comparative Data Analysis

The following table contrasts the properties of the parent compound with the thiol derivative and its cyclized products.

| Feature | 4-Aminopyridine (Parent) | 4-Aminopyridine-3-thiol (Subject) | Imidazo[4,5-c]pyridine (Product) |

| Primary Role | Active Drug (K+ Blocker) | Synthetic Intermediate | Bioactive Scaffold (Kinase Inhibitor) |

| Chemical Reactivity | Nucleophilic at N1/N-exo | Dual Nucleophile (N, S) | Electrophilic at C2 (if unsubstituted) |

| Oxidation Stability | Stable | Unstable (Forms Disulfides) | Stable |

| Solubility (HCl salt) | High (Water) | High (Water/Alcohols) | Variable (Lipophilic) |

| Key Biological Target | Kv1.1, Kv1.2 Channels | Synthetic Precursor | Adenosine Receptors / Polymerases |

Part 4: Experimental Protocols

Protocol A: Handling and Stabilization

Objective: Prevent the rapid oxidation of the thiol to the disulfide dimer (3,3'-disulfanediylbis(pyridin-4-amine)), which renders the compound inactive for cyclization.

-

Storage: Store the hydrochloride salt at -20°C under an argon atmosphere. The HCl salt is significantly more stable than the free base.

-

Neutralization (In Situ): Do not generate the free base until immediately before reaction.

-

Step: Suspend 1.0 eq of 4-aminopyridine-3-thiol HCl in anhydrous DMF.

-

Step: Add 2.2 eq of Triethylamine (TEA) or DIPEA only after the reaction vessel is purged with N2.

-

-

Solvent Choice: Avoid protic solvents (MeOH/EtOH) if storing for >1 hour. Use DMF or DMAc for high-temperature cyclizations.

Protocol B: Synthesis of Imidazo[4,5-c]pyridine Core

Context: This is the standard "functional check" for the reagent's quality and mechanism verification.

Reagents:

-

4-Aminopyridine-3-thiol HCl (1.0 eq)

-

Triethyl orthoformate (Excess/Solvent)

-

Acetic Anhydride (Catalytic)

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, place 4-aminopyridine-3-thiol HCl (10 mmol).

-

Addition: Add Triethyl orthoformate (15 mL). Add Acetic Anhydride (0.5 mL) to catalyze the reaction.

-

Reflux: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

-

Observation: The suspension should clear as the imidazo-pyridine forms.

-

-

Work-up: Evaporate volatiles under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/ether.

-

Validation: Confirm structure via 1H NMR. The disappearance of the thiol proton (approx. 13 ppm broad) and the appearance of the C2-H imidazole singlet (approx. 8.2 ppm) confirms the Mechanism of Action (Cyclization) was successful.

Part 5: Pathway Visualization (Biological Context)

The following diagram places the compound within the broader context of drug discovery pathways, highlighting its divergence from simple K+ channel blocking.

Figure 2: Divergent utility pathways: Direct pharmacological activity vs. Synthetic application for deazapurine generation.

References

-

Temple, C., et al. (1987).[3] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry.

-

Kocsis, B., et al. (2025). "Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones." ResearchGate.

-

Smith, A., et al. (2014). "Potassium Channel Antagonists 4-Aminopyridine... Improve Hind Limb Function." PLOS ONE.

-

National Center for Biotechnology Information. (2024). "4-Aminopyridine Compound Summary." PubChem.

-

Strupp, M., et al. (2021).[4] "Neuroprotective Properties of 4-Aminopyridine." Neurology: Neuroimmunology & Neuroinflammation.

Sources

- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

4-Aminopyridine-3-thiol hydrochloride as a potassium channel blocker

Technical Guide: 4-Aminopyridine-3-thiol Hydrochloride in Channel Research

Part 1: Executive Technical Summary

Compound: 4-Aminopyridine-3-thiol Hydrochloride

Core Function: Voltage-gated Potassium Channel (

Physicochemical Profile

| Property | Specification | Critical Note |

| Molecular Formula | The hydrochloride salt improves water solubility. | |

| pKa (Pyridine N) | ~9.2 (Estimated) | Exists as a cation at physiological pH (required for blocking). |

| pKa (Thiol -SH) | ~8.0 - 8.5 | Susceptible to oxidation at pH > 7.0. |

| Solubility | Water (>50 mM), DMSO | Unstable in solution without reducing agents. |

| Oxidation State | High Risk | Rapidly forms disulfides (dimers) in air. |

Part 2: Mechanism of Action & Signaling Pathways

The Pharmacophore

4-AP and its derivatives block

The Thiol Advantage (Tethering)

The 3-thiol group adds a dimension of irreversibility or specificity when used with mutant channels.

-

Reversible Block: In wild-type channels, 4-AP-3-SH acts as a reversible, open-channel blocker (similar to 4-AP).

-

Irreversible Tethering: If a cysteine is introduced near the binding site (e.g., via site-directed mutagenesis), the thiol of 4-AP-3-SH can form a covalent disulfide bond with the channel. This "tethers" the blocker in the pore, leading to permanent current inhibition.

Pathway Visualization

The following diagram illustrates the logical flow of using 4-AP-3-SH to modulate neuronal excitability and the downstream effects on neurotransmitter release.

Figure 1: Mechanism of action showing both the physiological pathway of AP broadening and the experimental logic of covalent tethering.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation (Critical)

Why this matters: Aminothiols are notorious for oxidizing into disulfides (dimers) in solution. The dimer is often inactive or has off-target effects.

Reagents:

-

4-Aminopyridine-3-thiol HCl

-

DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine)

-

Degassed ultrapure water or anhydrous DMSO.

Workflow:

-

Degassing: Purge water/DMSO with nitrogen gas for 15 minutes to remove dissolved oxygen.

-

Weighing: Weigh the compound rapidly; minimize exposure to air.

-

Dissolution: Dissolve to 100 mM.

-

Crucial Step: Add 1-5 mM DTT or TCEP to the stock solution to maintain the thiol in the reduced (-SH) state.

-

-

Storage: Aliquot into single-use light-protective vials. Flash freeze in liquid nitrogen. Store at -80°C. Do not refreeze.

Protocol B: Electrophysiology (Voltage Clamp)

Why this matters: To quantify the blocking potency (

System: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes or Whole-Cell Patch Clamp on HEK293 cells expressing

-

Bath Solution: Standard Ringer’s solution (pH 7.4). Note: Do not add DTT to the bath unless testing reversibility.

-

Pulse Protocol:

-

Holding potential: -80 mV.

-

Depolarizing step: +20 mV for 200-500 ms (to open channels).

-

Interval: 10 seconds.

-

-

Application:

-

Establish stable baseline current (

). -

Perfuse 4-AP-3-SH (start at 10 µM, titrate up to 10 mM).

-

Record steady-state current (

).

-

-

Washout: Switch back to control buffer.

-

Interpretation: If current recovers, binding is non-covalent. If current remains blocked (in a cysteine mutant), a covalent bond has formed.

-

Protocol C: Chemical Conjugation (Probe Synthesis)

Why this matters: Converting the blocker into a fluorescent probe.

Reagents: Maleimide-conjugated Fluorophore (e.g., Alexa Fluor 488 C5 Maleimide).

-

Reaction: Mix 4-AP-3-SH (1 eq) with Fluorophore-Maleimide (1.1 eq) in Phosphate Buffer (pH 7.0).

-

Incubation: 1 hour at Room Temperature in the dark.

-

Purification: HPLC is required to separate the conjugate from unreacted 4-AP-3-SH (which acts as a competitor).

-

Validation: Mass Spectrometry (LC-MS) to confirm the adduct mass.

Part 4: Data Analysis & Interpretation

When analyzing the blockade, use the Hill Equation to determine potency.

Comparative Potency Table (Generalized)

| Compound | Target | Typical | Mechanism |

| 4-AP | 100 - 300 µM | Fast, Reversible Pore Block | |

| 4-AP-3-SH | 200 - 500 µM | Reversible (slightly lower potency due to steric bulk) | |

| 4-AP-3-SH | Irreversible | Covalent Tethering (Time-dependent block) |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Loss of Potency | Oxidation to disulfide dimer. | Add 1 mM TCEP to stock; check LC-MS. |

| Irreversible Block in WT | Non-specific reaction with native cysteines. | Pre-treat cells with NEM (N-ethylmaleimide) to block surface cysteines (use caution). |

| Precipitation | pH too high (Free base insolubility). | Ensure pH < 7.5 or maintain DMSO cosolvent. |

Part 5: Synthesis & Workflow Visualization

The following diagram outlines the workflow for utilizing 4-AP-3-SH, from stock preparation to data output.

Figure 2: Experimental workflow ensuring compound integrity and data validity.

Part 6: References

-

Brugarolas, P., et al. (2020). "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Scientific Reports.

-

Context: Establishes the SAR of 3-substituted 4-AP derivatives, confirming that modifications at the 3-position (methyl, methoxy, etc.) retain channel blocking activity.

-

-

Tocris Bioscience. "4-Aminopyridine: Biological Activity and Technical Data." Tocris Product Guide.

-

Context: Provides the baseline pharmacological parameters (

values) for the parent compound 4-AP against

-

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 14662471, 3-Aminopyridine-4-thiol." PubChem.

-

Context: Verifies the chemical structure, isomers, and physical properties of the aminopyridine-thiol scaffold.

-

-

Stephens, G.J., et al. (1994). "The molecular basis of the high-affinity binding of 4-aminopyridine to a voltage-gated potassium channel." The Journal of Physiology.

-

Context: Foundational paper describing the binding site of 4-AP inside the pore, essential for understanding where the 3-thiol derivative will localize.

-

The Pharmacophore Architect: 4-Aminopyridine-3-thiol Hydrochloride in Drug Discovery

Executive Summary

4-Aminopyridine-3-thiol hydrochloride (CAS: 52334-54-0) represents a critical "privileged scaffold" precursor in modern medicinal chemistry. Unlike its parent compound 4-aminopyridine (Fampridine)—a potassium channel blocker used in multiple sclerosis—this thiolated derivative serves primarily as a high-value intermediate for constructing fused heterocyclic systems. Its unique ortho-aminothiol motif allows for rapid cyclization into thiazolo[4,5-c]pyridines , a structural class demonstrating potent efficacy as kinase inhibitors (PI3K, c-KIT), antimicrobial agents, and H3 receptor antagonists. This guide outlines the chemical utility, synthesis protocols, and therapeutic applications of this versatile building block.[1]

Chemical Profile & Stability[1][2]

The hydrochloride salt form is preferred for research and storage due to the susceptibility of the free thiol (-SH) group to oxidative dimerization (forming disulfides) in air.

| Property | Specification |

| IUPAC Name | 3-sulfanylpyridin-4-amine hydrochloride |

| Molecular Formula | C₅H₆N₂S[2][3] · HCl |

| Molecular Weight | 162.64 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

| Stability | Hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation. |

| Key Functional Groups | C4-Amine (Nucleophile), C3-Thiol (Nucleophile/Chelator), Pyridine Nitrogen (Base) |

Mechanistic Utility: The "Lego Block" of Heterocycles

The primary value of 4-aminopyridine-3-thiol lies in its ability to undergo cyclocondensation reactions with electrophiles (carboxylic acids, aldehydes, isothiocyanates) to form thiazolo[4,5-c]pyridines . This fused ring system is a bioisostere of purine and quinazoline, allowing it to dock effectively into the ATP-binding pockets of various kinases and bacterial enzymes.

Synthesis Pathway: Accessing the Thiazolo[4,5-c]pyridine Scaffold

The following diagram illustrates the standard cyclization workflow used to convert the precursor into a bioactive drug candidate.

Figure 1: General synthetic workflow for accessing bioactive thiazolopyridines from 4-aminopyridine-3-thiol.

Therapeutic Applications of Derivatives[1][4][5][6][7][8]

Research indicates three primary domains where derivatives of this scaffold exhibit high potency.

Oncology: Kinase Inhibition (PI3K & c-KIT)

Thiazolo[4,5-c]pyridines serve as ATP-competitive inhibitors. The pyridine nitrogen and the thiazole sulfur/nitrogen mimic the hydrogen bonding patterns of the adenine ring in ATP, allowing these molecules to block phosphorylation cascades in cancer cells.

-

Target: Phosphoinositide 3-kinase (PI3K) isoforms

.[4] -

Mechanism: Competitive binding at the ATP hinge region.

-

Outcome: Inhibition of tumor cell proliferation and induction of apoptosis in resistant cell lines (e.g., Imatinib-resistant GIST).

Infectious Disease: Antimicrobial Agents

Derivatives synthesized via condensation with aromatic aldehydes have shown significant antibacterial activity, particularly against MRSA (Methicillin-resistant S. aureus) and E. coli.

-

Target: MurB (UDP-N-acetylenolpyruvylglucosamine reductase).

-

Mechanism: Disruption of bacterial cell wall biosynthesis.

-

Data Insight: Some derivatives exhibit MIC values comparable to Ampicillin (0.12–0.47 mg/mL).[5]

Neurology: H3 Receptor Antagonism

Unlike 4-aminopyridine (which blocks K+ channels), the fused thiazole derivatives have been explored as antagonists for the Histamine H3 receptor.

-

Application: Cognitive enhancement, regulation of sleep-wake cycles, and potentially obesity treatment.

Experimental Protocols

Protocol A: Green Synthesis of Thiazolo[4,5-c]pyridine Derivative

A validated method for cyclizing 4-aminopyridine-3-thiol with an aldehyde using Zinc Oxide nanoparticles.

Reagents:

-

4-Aminopyridine-3-thiol HCl (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

ZnO Nanoparticles (10 mol%)

-

Ethanol (Absolute, 5 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-aminopyridine-3-thiol HCl and the aldehyde in 5 mL absolute ethanol in a round-bottom flask.

-

Catalysis: Add ZnO nanoparticles (10 mol%) to the solution.

-

Reaction: Stir the mixture at room temperature (25°C) for 10–20 minutes. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[6]

-

Isolation: Upon completion, filter the mixture to recover the ZnO catalyst (reusable).

-

Purification: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain the pure thiazolo[4,5-c]pyridine derivative.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Standard broth microdilution method to validate the activity of the synthesized derivative.

-

Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL) in a 96-well plate.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Control: Use Ampicillin or Ciprofloxacin as a positive control.

Data Summary: Activity of Selected Derivatives

The following table summarizes reported biological activities of thiazolo[4,5-c]pyridines derived from the 4-aminopyridine-3-thiol scaffold.

| Derivative Type | Target / Organism | Activity Metric | Reference |

| 2-Aryl-thiazolo[4,5-c]pyridine | S. aureus (MRSA) | MIC: 0.12 mg/mL | [1] |

| 2-Aryl-thiazolo[4,5-c]pyridine | E. coli | MIC: 0.23 mg/mL | [1] |

| Morpholinyl-thiazolopyridine | PI3K | IC50: 3.4 nM | [2] |

| Morpholinyl-thiazolopyridine | PI3K | IC50: 2.5 nM | [2] |

| Thiazolo[4,5-c]pyridine | Histamine H3 Receptor | [3] |

Mechanism of Action Diagram

The following diagram details the dual-pathway potential of the scaffold once cyclized.

Figure 2: Dual therapeutic mechanism of thiazolo[4,5-c]pyridine derivatives.

References

-

Synthesis and antimicrobial evaluation of thiazolo[4,5-b]pyridin-5-ones. ResearchGate. Available at: [Link]

-

Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

-

Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Available at: [Link]

-

Neuroprotective Properties of 4-Aminopyridine. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. library.dmed.org.ua [library.dmed.org.ua]

4-Aminopyridine-3-thiol Hydrochloride: A Linchpin Precursor in Heterocyclic Synthesis

This guide is structured as a high-level technical whitepaper designed for organic chemists and process scientists. It prioritizes mechanistic insight, practical handling, and robust experimental protocols over generic descriptions.

Executive Summary: The "Orthogonal" Heterocycle

4-Aminopyridine-3-thiol hydrochloride (CAS: 52334-54-0 for free base; HCl salt is the stabilized form) represents a critical class of ortho-aminothiophenols. Unlike its benzene analogues, the pyridine nitrogen introduces a dipole and basicity that significantly alters nucleophilicity at the sulfur and nitrogen centers.

This compound is the primary gateway to thiazolo[4,5-c]pyridines , a scaffold increasingly dominant in kinase inhibitors (e.g., c-Met, VEGFR) and adenosine receptor antagonists. Its utility lies in the "1,2-dinucleophile" character, allowing rapid annulation with electrophiles (acids, aldehydes, isothiocyanates) to build fused bicyclic systems.

Key Technical Value:

-

Regioselectivity: The distinct pKa difference between the C4-amino and C3-thiol groups allows for controlled sequential functionalization.

-

Stability: Supplied as the hydrochloride salt to prevent the rapid oxidative dimerization to disulfides (a common failure mode in free base handling).

Chemical Profile & Critical Handling

The handling of 4-aminopyridine-3-thiol requires strict adherence to redox-controlled environments. The free base is air-sensitive, readily forming the insoluble disulfide dimer, which is kinetically inert to many cyclization conditions.

Table 1: Physicochemical & Handling Profile

| Parameter | Specification / Note |

| CAS (Free Base) | 52334-54-0 |

| Molecular Weight | 126.18 (Free Base) / 162.64 (HCl Salt) |

| Appearance | Pale yellow to off-white hygroscopic powder (HCl salt) |

| pKa (Est.) | ~3.5 (Pyridine N), ~6.0 (Thiol), ~9.1 (Amino) |

| Storage | -20°C, Hygroscopic, Argon atmosphere recommended.[1][2][3] |

| Solubility | Soluble in water, DMSO, MeOH. Poor in non-polar organics. |

| Major Impurity | 3,3'-Dithiobis(4-aminopyridine) [Disulfide dimer] |

| Odor Warning | High Stench: Thiol odor is potent. Use bleach traps for glassware. |

Handling Protocol: The "Redox-Safe" Zone

-

Salt Breaking: Do not generate the free base until immediately before reaction.

-

In-Situ Neutralization: When using the HCl salt in organic solvents (DMF/DMAc), use a non-nucleophilic base (DIPEA or TEA) to liberate the thiolate/amine species in situ.

-

Disulfide Rescue: If the material has yellowed (oxidation), treat the reaction mixture with 1.1 eq of TCEP (Tris(2-carboxyethyl)phosphine) or DTT prior to adding the electrophile to reduce the dimer back to the monomer [1].

Core Reaction Architectures

The synthetic utility of this precursor maps to three primary pathways: Cyclocondensation (Thiazole formation), S-Alkylation, and Diazotization.

Diagram 1: Reactivity Landscape

Caption: Strategic reaction pathways. The green path (Thiazole fusion) is the primary application in drug discovery.

Deep Dive: Synthesis of Thiazolo[4,5-c]pyridines

The most high-value transformation is the fusion of a thiazole ring onto the pyridine core. This is typically achieved via condensation with carboxylic acids, orthoesters, or aldehydes.

Mechanism of Action

The reaction proceeds via an initial N-acylation (kinetic product) or S-acylation, followed by a rapid rearrangement and dehydrative cyclization. The thiol group is a superior nucleophile (Soft) compared to the amine (Hard), but the proximity ensures rapid ring closure.

Diagram 2: Cyclization Mechanism (Carboxylic Acid Route)

Caption: Thermal cyclodehydration pathway using Polyphosphoric Acid (PPA) as both solvent and Lewis acid.

Experimental Protocol: Synthesis of 2-Phenylthiazolo[4,5-c]pyridine

Objective: To synthesize a 2-aryl substituted scaffold using a robust PPA melt method.

Reagents:

-

4-Aminopyridine-3-thiol HCl (1.0 eq, 5.0 mmol)

-

Benzoic Acid (1.1 eq, 5.5 mmol)

-

Polyphosphoric Acid (PPA) (15 g/g substrate)

-

Ammonium Hydroxide (25% aq) for neutralization.

Workflow:

-

Preparation: In a dry round-bottom flask, mix 4-aminopyridine-3-thiol HCl (0.81 g) and Benzoic acid (0.67 g).

-

PPA Addition: Add PPA (approx. 12 g). The mixture will be viscous.

-

Reaction: Heat the mixture to 120–130°C with mechanical stirring (magnetic stirring may fail due to viscosity).

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Reaction typically completes in 3–4 hours.

-

Quench: Cool to ~60°C. Pour the syrup slowly onto crushed ice (100 g) with vigorous stirring. Exothermic!

-

Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Validation: 1H NMR should show the disappearance of the broad NH/SH signals and the appearance of the aromatic thiazole ring shifts.

Alternative Pathways & Optimization

A. Reaction with Aldehydes (Oxidative Cyclization)

When carboxylic acids are not available, aldehydes can be used. This route requires an oxidant to convert the intermediate thiazoline to thiazole.

-

Reagents: Aldehyde (1.0 eq) + DMSO (Solvent/Oxidant) or NaHSO3 (Oxidant) [2].

-

Conditions: Reflux in DMSO (120°C) for 2 hours.

-

Note: DMSO acts as a mild oxidant, converting the intermediate thiazoline to the aromatic thiazole.

B. S-Alkylation (Thioether Synthesis)

For applications requiring a free amine and a modified thiol (e.g., for subsequent cross-coupling).

-

Base Selection: Use Cs2CO3 in DMF. Stronger bases (NaH) may deprotonate the amine, leading to N-alkylation mixtures.

-

Control: Keep temperature < 60°C to prevent over-alkylation.

Table 2: Cyclization Reagent Selection Guide

| Target Substituent (C2) | Reagent Class | Recommended Conditions | Notes |

| -H (Unsubstituted) | Orthoester | Triethyl orthoformate, Reflux | Acid catalyst (pTSA) helps. |

| -Aryl / -Alkyl | Carboxylic Acid | PPA, 120°C | Robust, solvent-free. |

| -Aryl (Sensitive) | Aldehyde | DMSO, 120°C | Oxidative cyclization. |

| -NH2 (Amino) | Isothiocyanate | RNCS, then cyclize | Yields 2-aminothiazolo system. |

| -SH (Mercapto) | Carbon Disulfide | CS2, KOH, EtOH | Yields thione derivative. |

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Stench" Factor: Aminothiols have a low odor threshold. All waste streams (aqueous and organic) must be treated with bleach (sodium hypochlorite) before disposal to oxidize the thiol to the odorless sulfonate.

Solubility Issues: The HCl salt is water-soluble but insoluble in DCM/EtOAc. The free base is moderately soluble in polar organics. If the reaction in PPA is too viscous, Methanesulfonic acid (MsOH) can be used as a less viscous alternative solvent/catalyst system [3].

Self-Validating the Product:

-

NMR: Look for the downfield shift of the pyridine protons. The formation of the thiazole ring usually shifts the pyridine protons by 0.2–0.5 ppm downfield compared to the precursor.

-

MS: The mass should be [M+H]+ = MW(Acid) + MW(Precursor) - 18 (Water loss).

References

-

Thiol Oxidation Management

- Source: Whitesides, G. M., et al. "Rates of Thiol-Disulfide Interchange." Journal of Organic Chemistry.

- Context: General handling of aminothiols and reduction of disulfides using DTT/TCEP.

-

(Analogous chemistry described in PubChem sections).

-

Oxidative Cyclization in DMSO

-

Source:RSC Advances, 2013, 3, 25605.[4]

- Context: Use of DMSO as an oxidant for thiol-to-disulfide or thiazoline-to-thiazole conversion.

-

-

General Thiazolopyridine Synthesis

-

Source:Synthesis, 2008, No. 15, pp 2337–2346.[2] "Synthesis of Thiazolo[4,5-d]pyridines" (Note: This paper discusses the isomeric [4,5-d] system, but the chemical principles of aminothiol cyclization with dielectrophiles are identical and serve as the mechanistic basis).

-

-

Compound Data (Grounding)

- Source: PubChem Compound Summary for 4-Aminopyridine-3-thiol (and analogues).

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (strong acids, thiols) and should be performed in a fume hood with appropriate PPE.

Sources

The 4-Aminopyridine Scaffold: From Avian Toxin to Neurorestorative Therapeutic

Technical Monograph & Development Guide

Executive Summary

The transformation of 4-aminopyridine (4-AP, Fampridine) from an avicide to a gold-standard symptomatic treatment for Multiple Sclerosis (MS) represents a masterclass in repurposing based on mechanistic physiology. This guide dissects the technical evolution of the 4-aminopyridine scaffold, analyzing the structural determinants that govern its interaction with voltage-gated potassium (Kv) channels. We explore the critical divergence between 4-AP and its derivative 3,4-diaminopyridine (3,4-DAP), detail the synthesis protocols that define their production, and provide validated methodologies for their electrophysiological assessment.

Part 1: The Pharmacophore & Mechanism of Action

The "Exposed Channel" Hypothesis

In myelinated axons, voltage-gated potassium channels (specifically Kv1.1 and Kv1.[1]2) are clustered beneath the myelin sheath in the juxtaparanodal region, segregated from the Nodes of Ranvier. Their primary role is to dampen re-excitation and stabilize the axon.

In demyelinating pathologies (MS, Spinal Cord Injury), the insulating myelin sheath is lost. This exposes these Kv channels to the extracellular space. The result is an aberrant leakage of intracellular potassium ions (

State-Dependent Blockade

4-AP acts as a selective blocker of these exposed Kv channels. Crucially, its mechanism is state-dependent :

-

Open Channel Block: 4-AP preferentially binds to the channel when it is in the open state (during depolarization).

-

Trapping: Upon repolarization, the channel closes, "trapping" the drug inside the pore.

-

Kinetics: This prolongs the action potential duration (APD) and increases the safety factor for transmission, allowing the signal to traverse the demyelinated segment.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from pathology to therapeutic rescue.

Figure 1: Mechanistic intervention of 4-AP in demyelinated axons. The drug arrests the potassium leak, restoring the safety factor for conduction.

Part 2: Structural Evolution and Derivatives

The development of 4-AP derivatives is driven by the need to optimize Blood-Brain Barrier (BBB) permeability and channel selectivity .

The Central vs. Peripheral Divide

The most critical distinction in this class is between 4-AP (Fampridine) and 3,4-DAP (Amifampridine).

| Feature | 4-Aminopyridine (Fampridine) | 3,4-Diaminopyridine (Amifampridine) |

| Structure | Mono-amine at C4 | Di-amine at C3, C4 |

| Lipophilicity | High (LogP ~ 0.35) | Low (More Polar) |

| BBB Penetration | High (Readily crosses) | Low (Restricted entry) |

| Primary Indication | Multiple Sclerosis (CNS) | LEMS (Neuromuscular Junction) |

| Potency (Kv) | Moderate (µM range) | High (nM to low µM range) |

| Seizure Risk | Moderate (Dose-limiting) | Lower (Due to poor CNS entry) |

Next-Generation Derivatives

Recent medicinal chemistry efforts focus on PET imaging tracers to visualize demyelination in vivo.

-

[18F]3-Fluoro-4-aminopyridine (3F4AP): A fluorinated analog that retains Kv binding affinity. It serves as a PET tracer, binding to exposed Kv channels in demyelinated lesions, effectively "lighting up" MS plaques in scans.

-

5-Methyl-3-fluoro-4-aminopyridine: Optimized for higher metabolic stability and brain permeability compared to the first-generation tracers.

Structural Activity Relationship (SAR) Tree

Figure 2: Structural lineage of aminopyridines showing the divergence in clinical utility based on ring substitution.

Part 3: Technical Protocols

Synthesis of 4-Aminopyridine (Modified N-Oxide Route)

Note: While Hofmann degradation is cleaner, the N-oxide route is the historical industrial standard relevant to understanding impurity profiles.

Reagents: Pyridine, H2O2 (30%), Acetic Acid, HNO3/H2SO4, Iron powder.

-

N-Oxidation:

-

Nitration:

-

Dissolve Pyridine-N-oxide in H2SO4.

-

Add fuming HNO3 at 100°C.

-

Result: 4-Nitropyridine-N-oxide (Critical Intermediate).[2]

-

-

Reduction (The Critical Step):

-

Suspend 4-Nitropyridine-N-oxide in acetic acid.

-

Add Iron powder (Fe) slowly (exothermic).

-

Reflux for 2 hours. The N-oxide oxygen is removed concurrently with the nitro group reduction.

-

Basify with NaOH, extract with Dichloromethane (DCM).

-

Purification: Recrystallization from toluene/hexane.

-

Quality Control Point: The presence of 4-Nitropyridine impurities is toxic. HPLC verification (C18 column, MeOH:H2O mobile phase) is mandatory.

Electrophysiological Validation (TEVC Protocol)

To validate a derivative's potency against Kv channels, Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes is the robust standard.

Workflow:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human Kv1.1 or Kv1.2. Incubate for 2-3 days at 18°C.

-

Setup: Place oocyte in a recording chamber perfused with ND96 buffer.

-

Electrodes: Pull borosilicate glass pipettes (resistance 0.5–1.0 MΩ) filled with 3M KCl.

-

Protocol:

-

Holding Potential: -80 mV.

-

Depolarization: Step to +20 mV for 500ms (activates channels).

-

Baseline: Record steady-state current (

). -

Perfusion: Wash in 4-AP derivative (e.g., 100 µM) for 2 minutes.

-

Test: Repeat depolarization step (

).

-

-

Analysis:

-

Calculate Fractional Block:

. -

Construct Dose-Response Curve to determine

.

-

Part 4: Clinical Translation & Safety Profiles

The narrow therapeutic index of 4-AP necessitated the development of Sustained Release (SR) formulations (Dalfampridine-ER).

-

Pharmacokinetics: Immediate-release 4-AP causes rapid plasma spikes (

), which correlate directly with seizure risk. -

SR Formulation: Uses a matrix (e.g., hypromellose) to blunt

and maintain plasma levels between 15–30 ng/mL. -

Metabolism: 4-AP is largely excreted unchanged by the kidneys (OCT2 transporter).

-

Clinical Implication: Contraindicated in patients with moderate-to-severe renal impairment (CrCl < 50 mL/min) due to accumulation and toxicity.

-

References

-

History & Discovery

- Source: Jones, S. E., et al. (2011). "The history of 4-aminopyridine: From bird control to multiple sclerosis." Journal of Neurology.

- Context: Details the transition

-

(Representative link for clinical history context)

-

Mechanism of Action

- Source: Strupp, M., et al. (2011). "Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus." Journal of Neuro-Ophthalmology.

-

Context: Comparative pharmacology and efficacy data.[4]

-

Clinical Development (Dalfampridine)

- Source: Goodman, A. D., et al. (2009). "Sustained-release oral fampridine in multiple sclerosis: a randomised, double-blind, controlled trial." The Lancet.

- Context: Pivotal Phase 3 trial leading to FDA approval.

-

Novel Derivatives (PET Imaging)

- Source: Brugarolas, P., et al. (2018).

- Context: Synthesis and valid

-

Synthesis Protocols

- Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

- Context: Foundational chemistry for pyridine N-oxide reduction and substitution.

(Note: URLs provided are direct links to authoritative databases or publisher pages for the cited works.)

Sources

- 1. neurology.org [neurology.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Stability of 4-Aminopyridine-3-thiol Hydrochloride

Executive Summary & Chemical Identity

4-Aminopyridine-3-thiol hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds (e.g., thiazolo[5,4-c]pyridines) and neurotherapeutic agents. Its handling requires a dual-threat mitigation strategy: managing the high acute neurotoxicity inherent to the 4-aminopyridine (4-AP) core and the oxidative instability of the thiol (-SH) functional group.

This guide defines the protocols for researchers to maintain the chemical integrity of the substance while ensuring personnel safety against potent potassium channel blockade.

Chemical Profile

| Property | Specification |

| Systematic Name | 4-Aminopyridine-3-thiol hydrochloride |

| CAS Number | 173069-45-9 (HCl salt); 52334-54-0 (Free base) |

| Molecular Formula | C₅H₇ClN₂S (HCl salt) |

| Molecular Weight | 162.64 g/mol |

| Appearance | Off-white to yellow hygroscopic powder |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Toluene) |

| pKa (Approx) | ~9.1 (Pyridine N), ~6.0 (Thiol) |

Hazard Identification & Toxicological Mechanism[10]

Neurotoxicity (The 4-AP Core)

The primary safety concern is the 4-aminopyridine pharmacophore. 4-AP derivatives are potent voltage-gated potassium channel blockers .

-

Mechanism: Blockade of K⁺ channels prolongs the action potential and increases neurotransmitter release at neuromuscular junctions.

-

Acute Symptoms: Paresthesia (tingling), tremors, anxiety, and in severe cases, generalized tonic-clonic seizures.

-

Route of Entry: Inhalation of dust is the highest risk in a laboratory setting, followed by transdermal absorption.

Thiol Reactivity[12]

-

Stench: While the hydrochloride salt suppresses vapor pressure, the free base releases a characteristic sulfurous odor (stench).

-

Sensitization: Thiols are known skin sensitizers; repeated exposure may lead to allergic dermatitis.

GHS Classification (Derived)

-

Acute Toxicity, Oral: Category 2 (Fatal if swallowed)[1]

-

Serious Eye Damage/Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[3][1][2][4]

Stability & Degradation Chemistry

The thiol group at the 3-position is highly susceptible to oxidative dimerization, forming the disulfide impurity (bis(4-amino-3-pyridyl)disulfide). This reaction is catalyzed by:

-

Basic pH: The thiolate anion (RS⁻) oxidizes much faster than the thiol (RSH).

-

Trace Metals: Iron or copper ions accelerate radical coupling.

-

Atmospheric Oxygen: Direct exposure to air turns the powder from off-white to dark yellow/orange.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative degradation pathway that must be prevented.

Figure 1: Oxidative dimerization pathway of 4-aminopyridine-3-thiol. Prevention requires acidic storage and inert atmosphere.

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Glovebox .

-

Atmosphere: For long-term storage or large-scale handling (>1g), use a glovebox under Nitrogen or Argon (<10 ppm O₂).

-

Static Control: Use anti-static gun/ionizer during weighing to prevent dust dispersal (neurotoxic dust hazard).

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a glovebox, a N95/P100 respirator is recommended as a secondary backup to the fume hood.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

-

Ocular: Chemical splash goggles.

Experimental Workflow: Solubilization

To maintain integrity during synthesis, follow this "Degas-Then-Dissolve" protocol.

Figure 2: "Degas-Then-Dissolve" workflow to prevent immediate oxidation upon solubilization.

Protocol Steps:

-

Solvent Prep: Sparge the solvent (Methanol or Water) with Argon for 20 minutes before introducing the solid.

-

Acidification: If the reaction tolerates it, adding 0.1% HCl or Acetic Acid to the solvent helps stabilize the thiol.

-

Addition: Add the solid reagent to the solvent (not vice versa) under a positive pressure of inert gas.

Storage and Disposal

Storage Conditions

-

Temperature: -20°C (Freezer).

-

Container: Amber glass vial with a PTFE-lined screw cap. Seal the cap with Parafilm or electrical tape to prevent moisture ingress.

-

Atmosphere: Store under Argon. If a glovebox is unavailable, flush the headspace with Argon before sealing.

Waste Disposal (Bleach Deactivation)

Thiols require oxidative deactivation before disposal to neutralize the smell and reactivity.

-

Preparation: Create a 10% Bleach (Sodium Hypochlorite) solution.

-

Deactivation: Slowly add the thiol waste to the bleach solution in a fume hood.

-

Note: This reaction is exothermic. Cool in an ice bath if treating >500 mg.

-

-

Verification: Allow to stand for 1 hour. The smell should dissipate.

-

Disposal: Adjust pH to neutral and dispose of as hazardous chemical waste.

Emergency Response

In the event of exposure, immediate action is required due to the seizure risk associated with 4-aminopyridines.

| Scenario | Immediate Action |

| Inhalation | Remove victim to fresh air immediately. Call Emergency Services . Monitor for tremors/seizures. |

| Skin Contact | Wash with soap and water for 15 minutes. Discard contaminated clothing (do not take home).[3] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3][1][4] |

| Ingestion | Do NOT induce vomiting. Urgent transport to ER. Mention "Potassium Channel Blocker" toxicity to medics. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

-

Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols. Retrieved from [Link]

Sources

Sourcing Strategy & Technical Guide: 4-Aminopyridine-3-thiol Hydrochloride

CAS: 173069-45-9 (Hydrochloride) | Free Base CAS: 52334-54-0 Primary Application: Precursor for Thiazolo[5,4-c]pyridine Scaffolds in Kinase Inhibitor Discovery

Part 1: Executive Technical Summary

4-Aminopyridine-3-thiol hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of thiazolo[5,4-c]pyridines . These fused bicyclic systems are bioisosteres of purines and are increasingly critical in the development of ATP-competitive kinase inhibitors (e.g., targeting c-KIT, EGFR).

Unlike common reagents, this compound presents a "Supply Chain Paradox": it is structurally simple but commercially volatile due to the high susceptibility of the free thiol to oxidative dimerization (disulfide formation). Sourcing the hydrochloride salt is non-negotiable for reproducible medicinal chemistry, as it offers superior oxidative stability compared to the free base.

Key Procurement Directive: Researchers must prioritize suppliers providing Argon-packed, hydrochloride salt forms with a guaranteed free-thiol content assay (e.g., iodometric or Ellman’s titration) < 3 months old.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

To ensure downstream synthetic success, the material must meet specific CQAs. The primary failure mode in synthesis (e.g., cyclization to thiazoles) is the presence of the disulfide dimer, which is inert under standard cyclization conditions.

Technical Specifications

| Property | Specification | Rationale |

| CAS (HCl Salt) | 173069-45-9 | The salt form prevents rapid oxidation. |

| Appearance | White to pale yellow solid | Darkening (green/brown) indicates oxidation to dipyridyl disulfide. |

| Purity (HPLC) | ≥ 97.0% | Impurities >3% often interfere with metal-catalyzed cross-couplings. |

| Free Thiol Content | ≥ 95% of theoretical | Critical: HPLC purity often misses disulfide contamination if UV absorption is similar. |

| Water Content | < 1.0% (Karl Fischer) | Hygroscopic; excess water hydrolyzes sensitive electrophiles in subsequent steps. |

| Solubility | DMSO, Methanol, Water | Insoluble in non-polar organics (DCM, Hexanes). |

Stability Mechanism

The hydrochloride salt protonates the amine (

Storage Protocol: Store at -20°C under Argon . Desiccate.

Part 3: Supply Chain Landscape & Purchasing Strategy

The market for 4-Aminopyridine-3-thiol hydrochloride is divided between high-cost catalog suppliers (for mg quantities) and custom synthesis houses (for kg scale).

Supplier Tier Analysis

-

Tier 1: Global Catalog (Sigma/Millipore, TCI, Combi-Blocks)

-

Pros: High reliability, COA available, fast shipping.

-

Cons: Extremely high unit price ($200 - $500 / gram).

-

Use Case: Hit-to-lead optimization, analytical standards.

-

-

Tier 2: Specialized Heterocycle Vendors (ChemScene, Enamine, Pharmablock)

-

Pros: Moderate pricing, fresh synthesis batches.

-

Cons: Variable lead times (2-4 weeks).

-

Use Case: Scale-up (10g - 100g).

-

-

Tier 3: Bulk Manufacturers (China-based: Chemlyte, Suzhou Artk)

-

Pros: Low cost for bulk (>1kg).

-

Cons: Risk of "aged" stock with high disulfide content; rigorous QC required.

-

Use Case: Pilot plant or GMP manufacturing.

-

Procurement Decision Tree

Figure 1: Strategic sourcing decision tree based on scale and batch freshness.

Part 4: Quality Assurance & Verification Protocol

Trustworthiness Directive: Do not rely solely on the supplier's Certificate of Analysis (COA). The thiol group is dynamic. Perform the following "Self-Validating" QC workflow upon receipt.

The "Thiol-Check" Workflow

-

Visual Inspection:

-

Pass: White/Off-white powder.[1]

-

Fail: Greenish tint (indicates oxidative degradation).

-

-

Solubility Test:

-

Dissolve 10mg in 1mL DMSO-d6.

-

Pass: Clear solution.

-

Fail: Turbidity (polymerized disulfides are often less soluble).

-

-

H-NMR Verification:

-

Look for the characteristic aromatic protons of the pyridine ring.

-

Critical Check: Disulfide formation causes a downfield shift of the protons adjacent to the sulfur. Compare integration of the monomer vs. dimer signals.

-

-

Ellman’s Test (Optional but Recommended):

-

Use 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to titrate free thiols.

-

Absorbance at 412 nm quantifies the -SH concentration.

-

QC Logic Diagram